(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Description
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a hydroxyl group at position 2 and a carboxylic acid moiety at position 1 of the norbornane framework. Its rigid bicyclo[2.2.1]heptane structure confers conformational rigidity, making it valuable in drug design, catalysis, and materials science. The stereochemistry (1S,2R,4S) plays a critical role in its interactions with biological targets and physicochemical properties .
Properties
IUPAC Name |
(1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLXGAINUPBXNF-JKMUOGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1C[C@H]2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalysis are likely employed to ensure high yield and enantioselectivity. The use of chiral auxiliaries and ligands in transition-metal catalysis is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the potential of bicyclic compounds, including (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, as promising scaffolds for developing novel antimicrobial agents. For instance, derivatives of this compound have shown activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent activity suggests that modifications to the bicyclic framework can enhance efficacy against resistant strains.
Anticancer Activity
Research indicates that compounds derived from bicyclic structures can exhibit anticancer properties. A study explored various derivatives for their cytotoxic effects on cancer cell lines, demonstrating that specific modifications to the bicyclic core can lead to significant anticancer activity . This opens avenues for further exploration in cancer therapeutics.
Synthetic Routes
The synthesis of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is well-documented in the literature. Various synthetic routes have been proposed, with yields reported around 70% for certain methods . The compound serves as an important intermediate in synthesizing more complex organic molecules due to its versatile functional groups.
Use in Asymmetric Synthesis
This bicyclic compound is also valuable in asymmetric synthesis processes where chirality is crucial. Its structural features allow it to act as a chiral auxiliary or catalyst in various reactions, facilitating the production of enantiomerically pure compounds .
Polymer Chemistry
The unique properties of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid make it a candidate for developing new polymeric materials. Its ability to form hydrogen bonds and its rigidity contribute to the mechanical strength and thermal stability of polymers when incorporated into polymer matrices .
Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives where enhanced adhesion properties are desired. The hydroxyl group can engage in hydrogen bonding with various substrates, improving the performance of coatings .
Case Studies
Mechanism of Action
The mechanism by which (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Stereochemical Variations
- Stereochemistry : The (1S,2R,4S) configuration of the target compound contrasts with analogs like (1R,2R,4R*)-hept-5-ene derivatives, which exhibit distinct spatial arrangements affecting binding affinity .
- Ring Modifications :
Physicochemical Properties
- Solubility : Hydroxyl and carboxylic acid groups in the target compound confer high polarity, whereas methyl or ketone substituents (e.g., Camphanic acid) reduce aqueous solubility .
- Acidity: The carboxylic acid group (pKa ~2.5) contrasts with the basic amino group (pKa ~9.5) in 4-amino derivatives, influencing ionization under physiological conditions .
Biological Activity
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, also known as 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.181 g/mol
- CAS Number : 41248-20-8
- Physical Properties :
- Melting Point: 90 °C
- Boiling Point: 323.8 °C (predicted)
- Density: 1.383 g/cm³ (predicted)
Research indicates that (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exhibits various biological activities attributed to its structural characteristics:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) cells through apoptosis induction mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Vidali et al. (2013) | The compound showed activity similar to hyperforin against PC-3 cell lines, indicating potential as an anticancer agent. |
| In vitro assays | Demonstrated inhibition of inflammatory markers in macrophage cultures, suggesting anti-inflammatory potential. |
| Antimicrobial testing | Effective against Gram-positive bacteria with MIC values indicating significant antimicrobial efficacy. |
Recent Investigations
Recent investigations into the biological activity of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid have focused on its pharmacological potential:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited enhanced antimicrobial activity compared to parent compounds.
- Anti-inflammatory Mechanisms : Research published in Pharmacology Reports highlighted the compound's ability to modulate NF-kB signaling pathways, which play a crucial role in inflammation.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
- Cyclization : Use of norbornene derivatives as starting materials, followed by hydroxylation and carboxylation .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the desired (1S,2R,4S) stereoisomer .
- Protection Strategies : Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during carboxylation .
| Synthetic Method | Yield (%) | Purity (ee%) | Key Challenge |
|---|---|---|---|
| Norbornene-based cyclization | 45–60 | 85–92 | Competing epimerization |
| Enzymatic resolution | 30–40 | >99 | Scalability limitations |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) resolves stereochemical assignments, particularly for the bicyclic framework and hydroxyl/carboxylic acid groups .
- X-ray Crystallography : Critical for absolute configuration determination when crystalline derivatives are available .
- Chromatography : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) separates stereoisomers; LC-MS confirms molecular weight .
| Technique | Detection Limit | Key Application |
|---|---|---|
| 2D NMR | 0.1–1.0 mg | Stereochemical mapping |
| Chiral HPLC | 0.01–0.1 mg/mL | Enantiomeric excess quantification |
Q. How do solubility and stability profiles influence experimental design for in vitro assays?
- Methodological Answer :
- Solubility : The compound is polar due to hydroxyl and carboxylic acid groups. Use DMSO (≤10% v/v) or phosphate buffers (pH 6–8) for aqueous solutions. Pre-saturate solutions to avoid precipitation .
- Stability : Hydrolytically stable at pH 4–7 but prone to oxidation. Store under inert gas (N₂/Ar) at –20°C with desiccants .
Advanced Research Questions
Q. How does stereochemistry impact biological activity, and what strategies can resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- SAR Analysis : The (1S,2R,4S) configuration enhances interactions with chiral biological targets (e.g., enzymes with hydrophobic pockets). Compare activity of enantiomers using in vitro binding assays .
- Data Contradictions : Use molecular dynamics (MD) simulations to model interactions when experimental SAR data conflicts. For example, MD can explain why minor stereoisomers show unexpected inhibitory effects due to allosteric binding .
Q. What computational methods are effective for predicting metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Silico Tools :
- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate permeability (e.g., logP = 1.2) and cytochrome P450 interactions .
- Metabolic Sites : Identify labile positions (e.g., hydroxyl group) via density functional theory (DFT) calculations for oxidation susceptibility .
| Parameter | Predicted Value | Experimental Validation |
|---|---|---|
| logP | 1.2 | HPLC-derived logP: 1.3 |
| CYP3A4 Inhibition Risk | Moderate | In vitro IC₅₀: 25 μM |
Q. How can functional group derivatization expand its application in drug discovery, and what are the methodological challenges?
- Methodological Answer :
- Derivatization Strategies :
- Amide Formation : Couple with amines (e.g., EDCI/HOBt) to improve bioavailability .
- Esterification : Protect the carboxylic acid group (e.g., methyl ester) for blood-brain barrier penetration studies .
- Challenges : Steric hindrance from the bicyclic framework limits reaction efficiency. Optimize microwave-assisted synthesis (80–100°C, 30 min) to accelerate sluggish reactions .
Q. What experimental designs are recommended for in vivo studies targeting neurological or anti-inflammatory applications?
- Methodological Answer :
- Dosing : Administer via intraperitoneal (IP) injection (5–20 mg/kg) in rodent models due to moderate oral bioavailability (~30%) .
- Biomarkers : Measure TNF-α/IL-6 (inflammation) or glutamate levels (neurology) in plasma/tissue homogenates. Use microdialysis for real-time CNS monitoring .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
